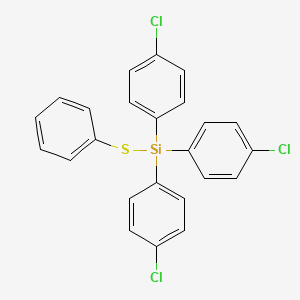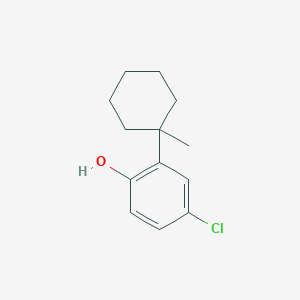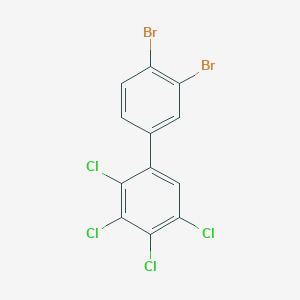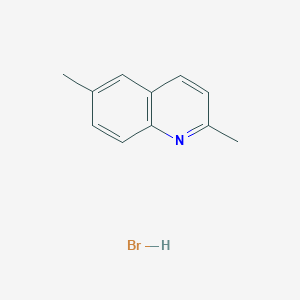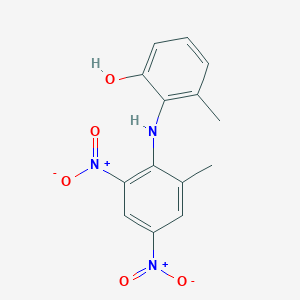
3-Methyl-2-(2-methyl-4,6-dinitroanilino)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-(2-methyl-4,6-dinitroanilino)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxyl group (-OH) attached to a benzene ring, which is further substituted with methyl and dinitroanilino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(2-methyl-4,6-dinitroanilino)phenol typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of 2-methylphenol (o-cresol) to introduce nitro groups at the 4 and 6 positions. This is followed by the reaction with 2-methyl-4,6-dinitroaniline under specific conditions to form the desired compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale nitration and subsequent reactions are carried out in specialized reactors with precise control over reaction parameters to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2-(2-methyl-4,6-dinitroanilino)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at positions ortho and para to the hydroxyl group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or iron filings in acidic medium are used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for bromination and sulfonation reactions, respectively
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or sulfonated derivatives
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-(2-methyl-4,6-dinitroanilino)phenol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-Methyl-2-(2-methyl-4,6-dinitroanilino)phenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitro groups can participate in redox reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-4,6-dinitrophenol: Similar structure but lacks the anilino group.
4-Methyl-2,6-dinitrophenol: Similar structure but with different substitution pattern.
2,4-Dinitrophenol: Lacks the methyl and anilino groups
Uniqueness
3-Methyl-2-(2-methyl-4,6-dinitroanilino)phenol is unique due to the presence of both methyl and dinitroanilino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
93431-79-9 |
|---|---|
Molekularformel |
C14H13N3O5 |
Molekulargewicht |
303.27 g/mol |
IUPAC-Name |
3-methyl-2-(2-methyl-4,6-dinitroanilino)phenol |
InChI |
InChI=1S/C14H13N3O5/c1-8-4-3-5-12(18)14(8)15-13-9(2)6-10(16(19)20)7-11(13)17(21)22/h3-7,15,18H,1-2H3 |
InChI-Schlüssel |
HXBUGVLTEZKRBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)O)NC2=C(C=C(C=C2C)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]dianiline](/img/structure/B14356241.png)
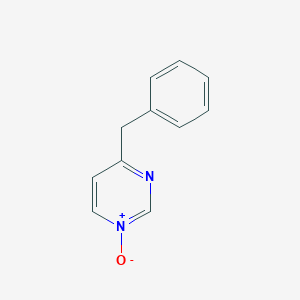

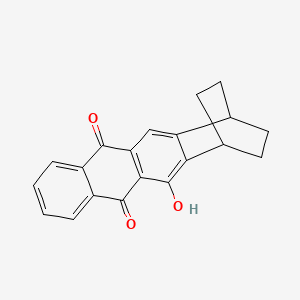
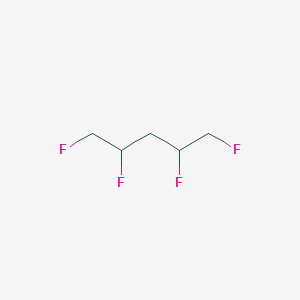
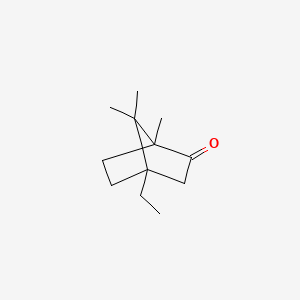
![4-Acetyl-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzonitrile](/img/structure/B14356279.png)
![5-[4-(Dimethylamino)phenyl]oxolane-2,3,4-trione](/img/structure/B14356282.png)
